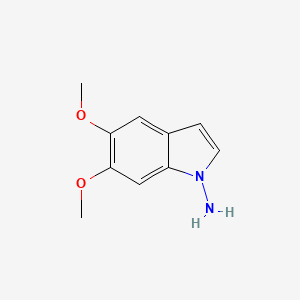
5,6-Dimethoxy-1H-indol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxy-1H-indol-1-amine: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are crucial in cell biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-1H-indol-1-amine typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the cyclization of ortho-substituted anilines or halobenzenes followed by C–C or C–N bond formation .
Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other cyclization reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dimethoxy-1H-indol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Applications De Recherche Scientifique
Chemistry: 5,6-Dimethoxy-1H-indol-1-amine is used as a building block in the synthesis of more complex indole derivatives. It is also studied for its reactivity and potential to form novel compounds .
Biology: In biological research, indole derivatives are investigated for their roles in cell signaling and as potential therapeutic agents. This compound may be explored for its effects on various biological pathways .
Medicine: Indole derivatives, including this compound, are of interest in medicinal chemistry for their potential to treat diseases such as cancer, microbial infections, and neurological disorders .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives may serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 5,6-Dimethoxy-1H-indol-1-amine involves its interaction with various molecular targets. The indole ring system can bind to receptors and enzymes, modulating their activity. This interaction can affect cell signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed from the compound .
Comparaison Avec Des Composés Similaires
Indole: The parent compound with a simpler structure.
5-Methoxy-1H-indol-1-amine: A derivative with a single methoxy group.
6-Methoxy-1H-indol-1-amine: Another derivative with a methoxy group at a different position.
Uniqueness: 5,6-Dimethoxy-1H-indol-1-amine is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
5,6-dimethoxyindol-1-amine |
InChI |
InChI=1S/C10H12N2O2/c1-13-9-5-7-3-4-12(11)8(7)6-10(9)14-2/h3-6H,11H2,1-2H3 |
Clé InChI |
NEFRMBASPIIITD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=CN2N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


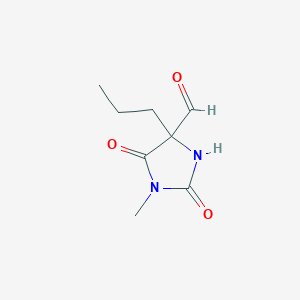
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)

![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)
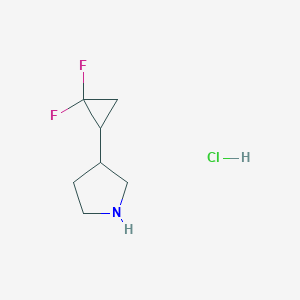
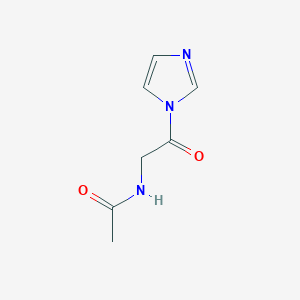

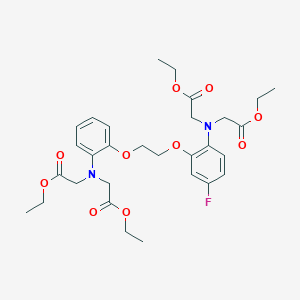
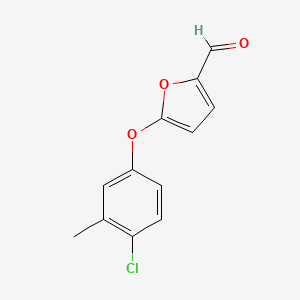

![1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B12941891.png)
![2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol](/img/structure/B12941893.png)
![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)
